8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide” is a chemical compound. It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various ways. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would require more specific data.Scientific Research Applications
Structural and Synthesis Insights
Quinoline derivatives have been synthesized and studied for their structural properties and potential applications in various fields. For example, modifications of quinoline compounds have been explored for their diuretic properties and potential as new remedies for hypertension. The study by Shishkina et al. (2018) detailed polymorphic modifications of a quinoline derivative, highlighting differences in crystal packing and organizational levels within the crystal structures (Shishkina et al., 2018).
Applications in Material Science and Biochemistry
Quinoline-containing compounds have been investigated for their fluoroionophore properties, showing selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. This application demonstrates the versatility of quinoline derivatives in sensing and ion recognition technologies (Casnati et al., 2003).
Antimicrobial and Anticorrosive Properties
Quinoline derivatives have also been reviewed for their effectiveness as anticorrosive materials, providing insights into their potential industrial applications in protecting metals against corrosion. The review by Verma et al. (2020) elaborates on the molecular mechanisms behind the anticorrosive properties of quinoline compounds, emphasizing their high electron density and ability to form stable chelating complexes (Verma et al., 2020).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Future Directions
Properties
IUPAC Name |
8-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-5-1-4-10-13(12)18-8-11(14(10)20)15(21)19-9-3-2-6-17-7-9/h1-8H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIPTDTNUKVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.